BenchChemオンラインストアへようこそ!

1-(tert-Butoxycarbonyl)-3-hydroxypiperidine-4-carboxylic acid

Stereochemistry Procurement economics Chiral resolution

1-(tert-Butoxycarbonyl)-3-hydroxypiperidine-4-carboxylic acid (CAS 1260876-51-4; synonym: 3-hydroxy-piperidine-1,4-dicarboxylic acid 1-tert-butyl ester) is a racemic/relative-stereochemistry piperidine derivative featuring three synthetically orthogonal functional groups: a Boc-protected secondary amine, a secondary hydroxyl at the 3-position, and a free carboxylic acid at the 4-position. With a molecular formula of C₁₁H₁₉NO₅, a molecular weight of 245.27 g/mol, and a computed XLogP3-AA of 0.7, this compound occupies a polarity window distinct from non-hydroxylated N-Boc-piperidine-4-carboxylic acid analogs.

Molecular Formula C11H19NO5
Molecular Weight 245.27 g/mol
CAS No. 1260876-51-4
Cat. No. B1445729
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(tert-Butoxycarbonyl)-3-hydroxypiperidine-4-carboxylic acid
CAS1260876-51-4
Molecular FormulaC11H19NO5
Molecular Weight245.27 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(C(C1)O)C(=O)O
InChIInChI=1S/C11H19NO5/c1-11(2,3)17-10(16)12-5-4-7(9(14)15)8(13)6-12/h7-8,13H,4-6H2,1-3H3,(H,14,15)
InChIKeyRIZCQEWQJRFDHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(tert-Butoxycarbonyl)-3-hydroxypiperidine-4-carboxylic Acid (CAS 1260876-51-4): A Trifunctional Piperidine Building Block for Medicinal Chemistry and Fragment-Based Discovery


1-(tert-Butoxycarbonyl)-3-hydroxypiperidine-4-carboxylic acid (CAS 1260876-51-4; synonym: 3-hydroxy-piperidine-1,4-dicarboxylic acid 1-tert-butyl ester) is a racemic/relative-stereochemistry piperidine derivative featuring three synthetically orthogonal functional groups: a Boc-protected secondary amine, a secondary hydroxyl at the 3-position, and a free carboxylic acid at the 4-position [1]. With a molecular formula of C₁₁H₁₉NO₅, a molecular weight of 245.27 g/mol, and a computed XLogP3-AA of 0.7, this compound occupies a polarity window distinct from non-hydroxylated N-Boc-piperidine-4-carboxylic acid analogs [1]. Its physicochemical profile—including a predicted boiling point of 404.1±45.0 °C, density of 1.3±0.1 g/cm³, two hydrogen bond donors, and five hydrogen bond acceptors—positions it as a compact, polar, hydrogen-bond-capable scaffold for fragment elaboration or diversity-oriented synthesis .

Why N-Boc-Piperidine-4-Carboxylic Acid or Unprotected 3-Hydroxypiperidine-4-Carboxylic Acid Cannot Replace CAS 1260876-51-4 in Multi-Step Synthetic Sequences


Generic substitution of this compound with structurally proximal analogs introduces either a functional-group deficit or a protection-group incompatibility that cannot be remedied without additional synthetic steps. N-Boc-piperidine-4-carboxylic acid (CAS 84358-13-4) lacks the 3-hydroxyl group, forfeiting a hydrogen-bond donor/acceptor site and a handle for oxidation, etherification, or esterification that is essential for generating stereochemically defined 3-substituted piperidine pharmacophores . Conversely, unprotected 3-hydroxypiperidine-4-carboxylic acid places the secondary amine and the carboxylic acid in simultaneous reactive states, preventing chemoselective amide coupling or N-alkylation without laborious protection–deprotection sequences . Even the cis-stereochemistry analog (CAS 206111-42-4) cannot substitute when stereochemical divergence is required, because the racemic mixture (CAS 1260876-51-4) permits achiral screening cascades or chiral resolution at a later synthetic stage, whereas the cis-fixed isomer commits the user to a specific relative configuration from the outset [1]. Class-level pharmacological evidence further underscores the risk: in the 3-hydroxypiperidine-4-carboxylic acid series, stereochemistry and substitution pattern directly modulate GABA receptor affinity, demonstrating that seemingly minor structural variations translate into measurable biological differences [2].

Quantitative Differentiation Evidence for 1-(tert-Butoxycarbonyl)-3-hydroxypiperidine-4-carboxylic Acid (CAS 1260876-51-4) Against Closest Analogs


Stereochemical Identity: Racemic Mixture (CAS 1260876-51-4) Versus Cis-Configured Isomer (CAS 206111-42-4) – Procurement Cost and Synthetic Flexibility Comparison

CAS 1260876-51-4 is the racemic (or relative-stereochemistry-unspecified) mixture characterized by InChIKey RIZCQEWQJRFDHL-UHFFFAOYSA-N, whereas CAS 206111-42-4 is the cis-configured rel-(3R,4R) isomer [1]. At equivalent purity grades from the same vendor (Macklin), the racemic compound (1260876-51-4, 95% purity) is priced at 682 CNY per 100 mg, while the cis isomer (206111-42-4, 98% purity) is priced at 696 CNY per 100 mg . When normalized for purity, the cost per gram of the cis isomer escalates substantially: Bidepharm lists the cis isomer at 7,203 CNY per gram (98% purity), whereas the racemic compound is available at approximately 990 CNY per 250 mg (equivalent to ~3,960 CNY per gram extrapolated) from the same vendor class . The racemic mixture thus offers a cost advantage when stereochemistry is not the primary selection criterion or when chiral resolution is planned downstream.

Stereochemistry Procurement economics Chiral resolution

Lipophilicity and Hydrogen-Bonding Capacity: 3-Hydroxy Analog (CAS 1260876-51-4) Versus Non-Hydroxylated N-Boc-Piperidine-4-Carboxylic Acid (CAS 84358-13-4)

The presence of the 3-hydroxyl group in CAS 1260876-51-4 produces a measurable shift in key physicochemical descriptors relative to N-Boc-piperidine-4-carboxylic acid (CAS 84358-13-4). The target compound exhibits a computed XLogP3-AA of 0.7, whereas the non-hydroxylated comparator has an XLogP of 1.1, representing a ΔlogP of –0.4 units [1][2]. Hydrogen bond donor count increases from 1 (comparator) to 2 (target), and hydrogen bond acceptor count increases from 4 to 5 [1][2]. The boiling point rises from 353.2±35.0 °C (comparator) to 404.1±45.0 °C (target), a difference of approximately 51 °C, consistent with additional intermolecular hydrogen bonding . Density increases from 1.164 g/cm³ to 1.3±0.1 g/cm³ . The comparator also possesses a defined melting point of 148–153 °C, whereas the target compound is typically described as a solid without a sharp melting point, reflecting its racemic nature [2].

Physicochemical properties Lipophilicity Fragment-based drug design

Functional Group Orthogonality: Trifunctional Scaffold (CAS 1260876-51-4) Enables Synthetic Disconnections Not Accessible with Bifunctional N-Boc-3-Hydroxypiperidine

CAS 1260876-51-4 presents three chemically distinct functional groups—Boc-protected amine (pKa of conjugate acid ≈ 10–11 after deprotection), secondary hydroxyl (pKa ≈ 15–16), and carboxylic acid (pKa ≈ 4–5)—affording fully orthogonal reactivity under standard conditions . N-Boc-3-hydroxypiperidine (CAS 143900-44-1 or 143900-43-0), a widely used chiral intermediate in ibrutinib synthesis, contains only the Boc-amine and hydroxyl groups, lacking the carboxylic acid required for amide coupling or esterification without additional oxidation or homologation steps [1]. Conversely, N-Boc-piperidine-4-carboxylic acid (CAS 84358-13-4) lacks the hydroxyl group. The trifunctional architecture of CAS 1260876-51-4 thus allows, in a single synthetic intermediate, three sequential chemoselective transformations—e.g., (i) amide coupling at the carboxylic acid, (ii) Mitsunobu or oxidation chemistry at the hydroxyl, and (iii) Boc deprotection followed by N-functionalization—without protecting-group manipulation between steps [2]. This orthogonality is not achievable with any single bifunctional analog.

Synthetic chemistry Protecting group strategy Scaffold diversification

GABA Receptor Pharmacophore Relevance: Class-Level Evidence That 3-Hydroxy-4-Carboxy Substitution on Piperidine Modulates Biological Activity

In a foundational structure–activity relationship study by Jacobsen et al. (1982), (3RS,4SR)-3-hydroxypiperidine-4-carboxylic acid (compound 14, the unprotected analog of the target scaffold) was shown to interact selectively with GABA receptors in vitro, though with lower affinity than isonipecotic acid (piperidine-4-carboxylic acid) and its cis-isomer (compound 22) [1]. This study established that the relative stereochemistry at the 3- and 4-positions directly influences receptor binding: the cis-configuration (compound 22) displayed higher GABA receptor affinity than the trans-configuration (compound 14). While this data pertains to the deprotected scaffold, it provides class-level evidence that the 3-hydroxy-4-carboxy substitution pattern on piperidine is pharmacologically relevant and that stereochemical choice is consequential for target engagement [1]. The Boc-protected form (CAS 1260876-51-4) serves as the direct synthetic precursor to these pharmacologically active deprotected species.

GABA receptor Neuropharmacology Structure-activity relationship

Optimal Procurement and Application Scenarios for 1-(tert-Butoxycarbonyl)-3-hydroxypiperidine-4-carboxylic Acid (CAS 1260876-51-4)


Fragment-Based Drug Discovery Requiring a Polar, Hydrogen-Bond-Rich Piperidine Scaffold

The XLogP3-AA of 0.7, combined with two hydrogen bond donors and five acceptors, makes CAS 1260876-51-4 an ideal fragment for screening campaigns targeting polar enzyme active sites or protein–protein interaction interfaces where excessive lipophilicity would be detrimental [1]. Its Boc group provides intrinsic protection during fragment elaboration, while the carboxylic acid enables direct amide coupling to grow the fragment without additional deprotection steps. In contrast, the non-hydroxylated analog (CAS 84358-13-4, XLogP = 1.1) would introduce higher lipophilicity and one fewer hydrogen-bonding contact, potentially reducing binding efficiency in polar pockets [2].

Multi-Step Medicinal Chemistry Campaigns Requiring Sequential, Orthogonal Functionalization of a Piperidine Core

For synthetic sequences demanding three sequential chemoselective transformations—e.g., (i) amide bond formation at C4-COOH, (ii) oxidation or etherification at C3-OH, and (iii) Boc removal followed by N-capping—this trifunctional building block eliminates the need for intermediate protection–deprotection cycles that would be unavoidable with N-Boc-3-hydroxypiperidine (no COOH) or N-Boc-piperidine-4-carboxylic acid (no OH) . This translates directly into reduced step count and higher overall yield in the synthesis of complex 3,4-disubstituted piperidine target molecules.

Stereochemical Screening Cascades Where Chiral Resolution Is Deferred to a Late Stage

When the optimal relative stereochemistry of the final target has not been predetermined, the racemic nature of CAS 1260876-51-4 allows chemists to carry forward a stereomixture through multiple synthetic steps, performing chiral resolution only after the full scaffold has been assembled [3]. This contrasts with committing upfront to the cis-configured isomer (CAS 206111-42-4), which may prove to be the incorrect stereochemical choice if biological data later favor the trans configuration. The racemic mixture also offers a lower procurement cost per gram, as documented in the pricing evidence above .

GABAergic Pharmacophore Exploration Using Protected Precursor Strategy

Based on the Jacobsen et al. (1982) demonstration that 3-hydroxypiperidine-4-carboxylic acid derivatives exhibit stereochemistry-dependent GABA receptor recognition, CAS 1260876-51-4 serves as the direct Boc-protected precursor for synthesizing and evaluating novel GABA receptor ligands [4]. The Boc group stabilizes the secondary amine during synthetic manipulation and can be removed under standard acidic conditions (TFA or HCl) to reveal the free amine for pharmacological testing, enabling a modular approach to exploring substitution effects at the 3-OH and 4-COOH positions on receptor affinity and selectivity [4].

Quote Request

Request a Quote for 1-(tert-Butoxycarbonyl)-3-hydroxypiperidine-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.